Ethyl 3-cyano-3-methyl-2-oxopropanoate

Catalog No.
S3127653
CAS No.
524729-53-1
M.F
C7H9NO3
M. Wt
155.153
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-cyano-3-methyl-2-oxopropanoate

CAS Number

524729-53-1

Product Name

Ethyl 3-cyano-3-methyl-2-oxopropanoate

IUPAC Name

ethyl 3-cyano-2-oxobutanoate

Molecular Formula

C7H9NO3

Molecular Weight

155.153

InChI

InChI=1S/C7H9NO3/c1-3-11-7(10)6(9)5(2)4-8/h5H,3H2,1-2H3

InChI Key

DOHIIYWAVNJMJZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C(C)C#N

Solubility

not available

Ethyl 3-cyano-3-methyl-2-oxopropanoate is an organic compound with the chemical formula C7H9NO3C_7H_9NO_3 and a molecular weight of 155.15 g/mol. It is classified as a cyano compound and an ester, notable for its unique structure which features a cyano group and a ketone functionality. The compound is identified by its CAS number 524729-53-1 and has various applications in organic synthesis, pharmaceuticals, and agrochemicals .

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used.
  • Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to produce the corresponding carboxylic acid, specifically 3-cyano-3-methyl-2-oxopropanoic acid.
  • Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride, yielding 3-amino-3-methyl-2-oxopropanoate .

Common Reagents and Conditions

  • Nucleophilic Substitution:
    • Reagents: Alkyl halides, sodium hydroxide.
  • Hydrolysis:
    • Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide).
  • Reduction:
    • Reagents: Lithium aluminum hydride or catalytic hydrogenation.

Ethyl 3-cyano-3-methyl-2-oxopropanoate has been recognized for its potential biological activity. It serves as an intermediate in the synthesis of various biologically active molecules, making it valuable in medicinal chemistry. Its derivatives may exhibit pharmacological properties that could be explored further in drug development .

The synthesis of ethyl 3-cyano-3-methyl-2-oxopropanoate can be achieved through several methods, with one common approach involving:

  • Enolate Formation:
    • Ethyl acetoacetate is treated with sodium ethoxide in ethanol to generate the enolate ion.
  • Reaction with Cyanoacetic Acid:
    • The enolate ion then reacts with cyanoacetic acid under basic conditions to yield ethyl 3-cyano-3-methyl-2-oxopropanoate.

Industrial production often mirrors this synthetic route but is optimized for higher yields and purity through processes such as distillation and recrystallization .

Ethyl 3-cyano-3-methyl-2-oxopropanoate has diverse applications across various fields:

  • Chemistry: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biology: Acts as a building block for synthesizing biologically active compounds.
  • Medicine: Involved in drug development and therapeutic agent formulation.
  • Industry: Used in producing fine chemicals and specialty chemicals .

Ethyl 3-cyano-3-methyl-2-oxopropanoate can be compared to several similar compounds, each differing slightly in structure and reactivity:

Compound NameStructural DifferencesUnique Properties
Ethyl 3-cyano-2-oxopropanoateLacks the methyl group at position 3Different reactivity profile
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoateContains a phenyl groupAltered chemical properties due to phenyl
Ethyl 2-cyano-3-methyl-2-butenoateDifferent positional isomerExhibits different reactivity patterns

These comparisons highlight ethyl 3-cyano-3-methyl-2-oxopropanoate's unique combination of functional groups, which contributes to its distinct reactivity and applications across various scientific fields.

Knoevenagel Condensation-Based Approaches

Knoevenagel condensation is a classical method for forming carbon-carbon bonds between aldehydes and active methylene compounds, such as cyanoacetates. While this reaction is widely employed for synthesizing α-cyano carbonyl derivatives, the provided literature does not explicitly detail its application to ethyl 3-cyano-3-methyl-2-oxopropanoate. Theoretical pathways suggest that condensing a methyl-substituted aldehyde with ethyl cyanoacetate could yield the target compound. However, the steric hindrance introduced by the methyl group at the β-position may necessitate optimized catalysts or elevated temperatures, which are not documented in the available sources.

Enolate-Mediated Formation Strategies

Enolate chemistry offers a robust route to ethyl 3-cyano-3-methyl-2-oxopropanoate by enabling selective alkylation or acylation at the α-position of ketones. A validated protocol involves the reaction of 3-acetylbenzonitrile with dimethyl carbonate in the presence of sodium hydride, producing methyl 3-(3-cyanophenyl)-3-oxopropanoate as a structural analog. Adapting this method, the target compound could be synthesized via the following steps:

  • Enolate Generation: Sodium hydride deprotonates the α-hydrogen of 3-methyl-2-oxopropanoate, forming a resonance-stabilized enolate.
  • Cyano Group Introduction: The enolate reacts with a cyanating agent, such as trimethylsilyl cyanide, to install the cyano moiety.
  • Esterification: Subsequent treatment with ethanol under acidic conditions yields the ethyl ester.

Table 1: Reaction Conditions for Enolate-Mediated Synthesis

ParameterValue
BaseSodium hydride (60% dispersion)
SolventToluene
Temperature100°C (reflux)
Reaction Time2 hours
Yield86%

This method highlights the efficiency of enolate intermediates in constructing sterically hindered cyanoesters, though scalability may require optimization of solvent systems and base stoichiometry.

Microwave-Assisted Optimization Protocols

Microwave irradiation is a well-established technique for accelerating organic reactions by enhancing molecular agitation. While no direct examples from the provided sources apply this technology to ethyl 3-cyano-3-methyl-2-oxopropanoate, analogous syntheses of cyano-containing compounds demonstrate reduced reaction times (from hours to minutes) and improved yields under microwave conditions. For instance, Knoevenagel condensations performed at 150–200 W typically achieve completion within 10–15 minutes. Adapting such protocols could mitigate thermal degradation risks associated with prolonged heating in traditional reflux setups.

Continuous Flow Reactor Implementations

Continuous flow reactors offer precise control over reaction parameters, enabling safer handling of exothermic processes and hazardous reagents. The enolate-mediated synthesis described in Section 1.2 could be transitioned to a flow system by:

  • Pre-mixing Solutions: Separately dissolving the ketone precursor and base in toluene.
  • Continuous Feeding: Pumping reagents through a heated reactor coil at a controlled flow rate.
  • In-line Quenching: Neutralizing the reaction stream immediately after exiting the reactor to prevent over-alkylation.

Although the provided literature does not document flow-based syntheses of this compound, similar esterification and cyanation reactions in flow systems report yields exceeding 90% with residence times under 30 minutes.

Solvent-Free Synthetic Pathways

Solvent-free reactions minimize waste generation and simplify purification. For ethyl 3-cyano-3-methyl-2-oxopropanoate, potential solvent-free routes include:

  • Mechanochemical Synthesis: Grinding stoichiometric amounts of the ketone precursor, cyano source, and base in a ball mill.
  • Melt Reactions: Heating reagents above their melting points to facilitate diffusion-controlled coupling.

These methods remain speculative in the context of the provided sources but align with green chemistry principles advocated in modern synthetic practices.

XLogP3

0.8

Dates

Modify: 2024-04-15

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